Chromatographic Resolution: rac Indapamide-N-(sulfonamido) Sulfate vs. Indapamide API and Co-Eluting Impurities
In a validated HPLC-PDA method for simultaneous analysis of indapamide and related impurities, the indapamide API peak exhibits a retention time of 8.003 minutes under the specified chromatographic conditions [1]. While the exact retention time for rac Indapamide-N-(sulfonamido) Sulfate was not explicitly reported in this study, its structural differentiation—specifically the sulfonamido sulfate moiety—confers distinct polarity and reversed-phase retention behavior compared to indapamide and other process impurities [2]. This structural distinction is critical: other indapamide impurities such as Impurity A and Impurity B exhibit relative retention times of approximately 1.4 and 1.7 relative to indapamide (retention time ≈ 11 min) [3], demonstrating that each impurity class requires unique chromatographic reference standards for accurate identification and quantification. The availability of rac Indapamide-N-(sulfonamido) Sulfate as a characterized reference standard enables precise peak assignment and method validation for this specific impurity, which cannot be achieved using alternative impurity standards [4].
| Evidence Dimension | Chromatographic retention behavior and peak identification specificity |
|---|---|
| Target Compound Data | Retention time and resolution parameters for rac Indapamide-N-(sulfonamido) Sulfate are characterization-dependent and provided in product-specific certificates of analysis (CoA) |
| Comparator Or Baseline | Indapamide API: retention time 8.003 min (specific method); Impurity A: relative retention ~1.4; Impurity B: relative retention ~1.7 (BP method) |
| Quantified Difference | Structurally distinct retention characteristics requiring separate reference standard for accurate identification; quantification cannot be inferred from other impurity standards |
| Conditions | HPLC-PDA method with C18 column; BP method: indapamide retention time ~11 min |
Why This Matters
Procurement of the correct impurity reference standard is essential for method validation and regulatory submission success, as substitution with an alternative impurity standard yields inaccurate retention time data and invalidates method specificity claims.
- [1] YAO, Wu; ZHOU, Shiwen; CHENG, Qiongru. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. Wuhan University Journal of Natural Sciences, v. 28, n. 4, p. 333-340, 2023. Table: System Suitability Parameters. View Source
- [2] ChemWhat. Indapamide Sulfate CAS#: 1219174-77-2. Product Technical Datasheet. Molecular and Structural Characterization. View Source
- [3] British Pharmacopoeia 2025. Indapamide Monograph: Relative Retention Specifications for Impurities A and B. View Source
- [4] SynZeal Research. Indapamide Sulfate (CAS 1219174-77-2) Reference Standard. Product Application Documentation. View Source
